2-(3-Thienyl)methyleneindan-1-one

Description

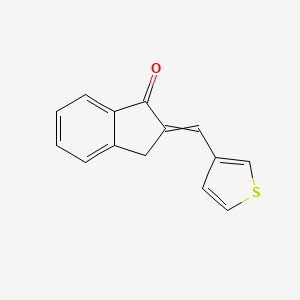

2-(3-Thienyl)methyleneindan-1-one is a heterocyclic compound featuring an indanone core fused with a thiophene (thienyl) substituent. Indanone derivatives are widely studied for their electronic properties and biological activities, such as antimicrobial and anticancer effects .

Properties

Molecular Formula |

C14H10OS |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

2-(thiophen-3-ylmethylidene)-3H-inden-1-one |

InChI |

InChI=1S/C14H10OS/c15-14-12(7-10-5-6-16-9-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2 |

InChI Key |

TVLJTLQCDJYBBE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=CC3=CSC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substituents

(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one

- Substituent : Furan ring (oxygen-containing heterocycle).

- Key Differences: Reduced aromaticity compared to thiophene, leading to lower electron density.

4-(3-Thienyl)benzoic Acid

- Functional Group : Carboxylic acid (vs. ketone in the target compound).

- Physical Properties : Melting point (282–283°C) is significantly higher due to hydrogen bonding from the carboxylic group .

- Applications: Likely used in coordination chemistry or as a ligand, differing from indanone derivatives’ roles in organic electronics .

Indanone Derivatives with Varied Substituents

Halogenated Indane-1,3-diones (e.g., Chloro-substituted)

- Substituent : Halogens (e.g., Cl, Br).

- Reactivity : Enhanced electrophilicity due to electron-withdrawing effects, enabling nucleophilic substitutions .

Nitro- and Cyano-Substituted Indanones

- Functionalization: Nitro groups increase oxidative stability, while cyano groups enhance dipolar character.

- Synthesis : Achieved via nitration or cyanation reactions (Schemes 5–6 in ), suggesting analogous routes for thienyl-substituted derivatives .

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects : Thienyl groups improve charge transport in organic semiconductors compared to furan analogs, making this compound a candidate for optoelectronic devices .

- Synthetic Pathways: Halogenation and nitration methods (, Schemes 4–5) could be adapted for functionalizing the thienyl-indanone core .

- Biological Potential: While furan-indanone derivatives show bioactivity, the thienyl variant’s efficacy remains unexplored, highlighting a research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.